Tert-butyl(methoxy)dimethylsilane

Description

Significance of Organosilicon Compounds in Advanced Synthetic Strategies

Organosilicon compounds have become indispensable tools for organic chemists. researchgate.net Their unique properties, stemming from the differences in electronegativity and atomic size between silicon and carbon, allow for a diverse range of chemical transformations. soci.orgwikipedia.org Silicon's ability to form strong bonds with electronegative elements like oxygen, while also being susceptible to nucleophilic attack, makes organosilanes particularly useful as synthetic intermediates. wikipedia.orglkouniv.ac.in These compounds are integral to various reactions, including cross-coupling, reduction, and as protecting groups, playing a crucial role in the construction of complex molecular architectures. researchgate.net

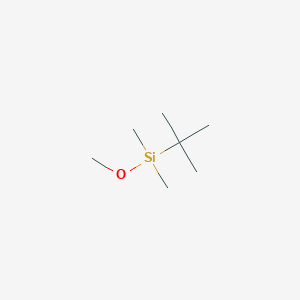

Structural Elucidation and Design Principles of Tert-butyl(methoxy)dimethylsilane

The specific structure of this compound is central to its function. It consists of a central silicon atom bonded to a bulky tert-butyl group, two methyl groups, and a methoxy (B1213986) group. This arrangement of substituents dictates its reactivity and selectivity.

| Property | Value |

| IUPAC Name | tert-butyl-methoxy-dimethylsilane |

| Molecular Formula | C7H18OSi |

| Molecular Weight | 146.30 g/mol |

| SMILES | CC(C)(C)Si(C)OC |

| Data from PubChem. nih.gov |

Influence of the Tert-butyl Group on Steric Hindrance and Selectivity

The most prominent feature of this compound is the large tert-butyl group. This group imparts significant steric hindrance around the silicon atom. acs.org This steric bulk is a key factor in controlling the selectivity of the silylation reaction. For instance, it allows for the preferential protection of less sterically hindered primary alcohols over more hindered secondary or tertiary alcohols. numberanalytics.com This selectivity is a powerful tool in the synthesis of polyhydroxylated natural products and other complex molecules where regioselective protection is paramount.

Electronic Effects of the Methoxy Substituent on Silicon Reactivity

The methoxy group (-OCH3) attached to the silicon atom also plays a crucial role in modulating the reactivity of this compound. Oxygen is more electronegative than silicon, leading to a polarization of the Si-O bond. This electronic effect makes the silicon atom more electrophilic and thus more susceptible to nucleophilic attack by an alcohol during the protection step. However, the presence of the methoxy group also influences the stability of the resulting silyl (B83357) ether. The Si-O bond is kinetically labile under certain conditions, which facilitates the eventual deprotection of the hydroxyl group when it is no longer needed. acs.org The interplay between the steric effects of the tert-butyl group and the electronic effects of the methoxy group provides this compound with its unique and valuable properties as a protecting group reagent.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl-methoxy-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18OSi/c1-7(2,3)9(5,6)8-4/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYFYMKQYUPMRFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80466044 | |

| Record name | tert-butyldimethylmethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80466044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66548-21-8 | |

| Record name | tert-butyldimethylmethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80466044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Insights of Tert Butyl Methoxy Dimethylsilane

Fundamental Principles of Silicon-Oxygen Bond Formation and Stability

The formation of a silicon-oxygen (Si-O) bond is a key feature of the chemistry of tert-butyl(methoxy)dimethylsilane. This bond is characterized by its significant strength and polarity. The electronegativity difference between silicon (1.90) and oxygen (3.44) results in a polar covalent bond with a partial positive charge on the silicon atom and a partial negative charge on the oxygen atom. wikipedia.org This inherent polarity makes the silicon atom susceptible to nucleophilic attack, a fundamental step in silylation reactions.

The stability of the resulting tert-butyldimethylsilyl (TBDMS) ether is a crucial aspect of its utility as a protecting group. TBDMS ethers exhibit remarkable stability across a wide range of reaction conditions. They are generally stable to basic and neutral conditions, as well as mildly acidic environments. numberanalytics.com This stability is attributed to the steric bulk of the tert-butyl group, which hinders access to the silicon center, and the inherent strength of the Si-O bond. acs.org In fact, the tert-butyldimethylsilyloxy group is approximately 10,000 times more stable to hydrolysis than the trimethylsilyl (B98337) (TMS) group. organic-chemistry.org The relative stability of silyl (B83357) ethers towards acid-catalyzed hydrolysis generally follows the trend: TMS < TES < TBDMS < TIPS < TBDPS. gelest.com

The thermal stability of silyl ethers is also noteworthy, with some polymer networks containing silyl ether linkages showing negligible degradation at temperatures below 300-350 °C. acs.org This robustness allows for a broad range of chemical transformations to be performed on other parts of a molecule without affecting the protected hydroxyl group.

Detailed Mechanistic Studies of Silylation Reactions

The introduction of the tert-butyldimethylsilyl group onto a hydroxyl-containing molecule, a process known as silylation, has been the subject of extensive mechanistic investigation. The primary pathway involves the reaction of an alcohol with a silylating agent, such as tert-butyldimethylsilyl chloride, in the presence of a base.

Nucleophilic Attack at the Silicon Center

The generally accepted mechanism for silylation involves a nucleophilic substitution reaction at the silicon atom. libretexts.orgyoutube.com The alcohol, acting as a nucleophile, attacks the electrophilic silicon center of the silylating agent. This attack is often facilitated by a base, which deprotonates the alcohol to form a more potent alkoxide nucleophile.

The reaction is presumed to proceed through an SN2-type mechanism at the silicon atom. youtube.com Although silicon is in the same group as carbon, its larger atomic size and the availability of d-orbitals can influence the transition state geometry. organic-chemistry.orgyoutube.com The attack of the nucleophile leads to the displacement of a leaving group, typically a halide, from the silicon center, resulting in the formation of the silyl ether.

The rate and efficiency of this nucleophilic attack can be influenced by several factors, including the nature of the silylating agent, the steric hindrance around the hydroxyl group, and the choice of solvent and base.

Catalysis by Lewis Acids and Transition Metals in Silylation

While base-promoted silylation is common, Lewis acids and transition metals can also catalyze these reactions, often providing alternative reactivity and selectivity.

Lewis Acid Catalysis: Lewis acids can activate either the silylating agent or the substrate. wikipedia.org By coordinating to the leaving group of the silylating agent, a Lewis acid can increase its electrophilicity, making it more susceptible to nucleophilic attack. Alternatively, a Lewis acid can coordinate to the hydroxyl group of the substrate, increasing its acidity and facilitating deprotonation. Common Lewis acids used in organic synthesis include compounds based on aluminum, boron, silicon, and tin. wikipedia.org For instance, the in situ generation of silylium-carbanion pairs from chiral C-H acids upon silylation has been shown to create highly active Lewis acid catalysts for enantioselective reactions. nih.gov Weakly acidic species like silicon tetrachloride can be activated by a Lewis base to form a chiral Lewis acid catalyst. illinois.edu

Transition Metal Catalysis: Transition metal complexes have emerged as powerful catalysts for various silylation reactions, including the silylation of C-H bonds. researchgate.netescholarship.org These reactions often proceed through mechanisms involving oxidative addition of a Si-H or Si-C bond to the metal center, followed by insertion and reductive elimination steps. researchgate.net For example, rhodium and platinum catalysts have been used for the direct borylation of hydrosilanes, which can then act as silicon nucleophiles in subsequent transformations. nih.gov The development of enantioselective C-H silylation mediated by chiral transition-metal catalysts has become a significant area of research. researchgate.net

Deprotection Strategies and Mechanistic Pathways for Silyl Ethers

Fluoride-Mediated Desilylation (e.g., with TBAF)

The most common and effective method for cleaving TBDMS ethers is through the use of a fluoride (B91410) ion source, with tetrabutylammonium (B224687) fluoride (TBAF) being the most widely used reagent. organic-chemistry.orgorgsyn.org This method is highly chemoselective and proceeds under mild conditions. organic-chemistry.orgfiveable.me

The mechanism of fluoride-mediated desilylation involves the nucleophilic attack of the fluoride ion on the silicon atom. fiveable.mechemkente.com The high affinity of silicon for fluoride, resulting in the formation of a very strong Si-F bond, is a major driving force for this reaction. organic-chemistry.org The reaction is highly efficient and can be performed in various organic solvents, with tetrahydrofuran (B95107) (THF) being a common choice. chemkente.com The water content of the TBAF reagent can influence the efficiency of desilylation, particularly for pyrimidine (B1678525) nucleosides. nih.gov

Table 1: Common Reagents for Fluoride-Mediated Desilylation

| Reagent | Abbreviation | Typical Conditions | Notes |

| Tetrabutylammonium fluoride | TBAF | THF, room temperature | Most common and versatile reagent. organic-chemistry.orgorgsyn.org |

| Hydrofluoric acid | HF | Acetonitrile, 0 °C | Can be used for deprotection. gelest.com |

| Tris(dimethylamino)sulfur(trimethylsilyl)difluoride | TAS-F | THF, room temperature | An alternative fluoride source. gelest.com |

| Tetrabutylammonium triphenyldifluorosilicate | TBAT | Anhydrous, various organic solvents | Anhydrous and less basic alternative to TBAF. stackexchange.com |

Role of Pentavalent Silicon Intermediates

A key feature of the fluoride-mediated desilylation mechanism is the formation of a pentavalent, hypervalent silicon intermediate. organic-chemistry.orgu-tokyo.ac.jp When the fluoride ion attacks the silicon center, it forms a trigonal bipyramidal intermediate where the silicon atom is bonded to five substituents. u-tokyo.ac.jp This intermediate is unstable and readily collapses, leading to the cleavage of the silicon-oxygen bond and the formation of the alcohol and a fluorosilane. chemkente.com The ability of silicon to expand its coordination sphere and form such hypervalent species is a consequence of its electronic structure, including the availability of d-orbitals for bonding. organic-chemistry.org

Acid-Catalyzed Cleavage of Silyl Ethers

The cleavage of silyl ethers under acidic conditions is a fundamental transformation in organic synthesis, enabling the deprotection of hydroxyl groups. The reaction mechanism is analogous to the acid-catalyzed cleavage of alkyl ethers, which involves protonation of the ether oxygen to form a good leaving group. libretexts.orgyoutube.com The subsequent cleavage can proceed through either an SN1 or SN2 pathway, contingent on the nature of the substituents attached to the ether. libretexts.orgwikipedia.org

For tert-butyl(methoxy)dimethylsilyl ethers, the cleavage is initiated by the protonation of the ether oxygen by an acid, creating an oxonium ion intermediate. vaia.com The stability of the potential carbocation that can be formed determines the subsequent mechanistic pathway. If a stable carbocation can be formed, the reaction will likely proceed via an SN1 mechanism. wikipedia.org Otherwise, an SN2 mechanism is favored, where a nucleophile attacks the silicon center. wikipedia.org

Various acidic reagents can be employed for this transformation. Common conditions include the use of aqueous solutions of hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.org While hydrochloric acid (HCl) can also be used, it generally requires more rigorous conditions. wikipedia.org The choice of acid and solvent system can be tailored to the specific substrate and the desired selectivity. For instance, a solution of a silyl ether in methanol (B129727) at low temperatures can be treated with p-toluenesulfonic acid for effective deprotection. gelest.com Alternatively, a solution in tetrahydrofuran (THF) can be treated with an aqueous solution of trifluoromethanesulfonic acid. gelest.com

The relative stability of different silyl ethers towards acid-catalyzed hydrolysis varies, with the following general trend: TMS (trimethylsilyl) is less stable than TES (triethylsilyl), which is less stable than TBDMS (tert-butyldimethylsilyl). gelest.comthermofishersci.in This difference in stability is crucial for achieving selective deprotection in complex molecules.

Orthogonal and Chemoselective Deprotection in Polyfunctionalized Systems

Orthogonal deprotection refers to the selective removal of one protecting group in the presence of others, which is a critical strategy in the synthesis of complex, polyfunctionalized molecules. thieme-connect.de The differential stability of various silyl ethers under specific reaction conditions allows for their chemoselective cleavage.

A notable example is the selective deprotection of a triethylsilyl (TES) ether in the presence of a tert-butyldimethylsilyl (TBDMS) ether. thermofishersci.in This can be achieved using specific reagents that exploit the differing lability of the two groups. For instance, formic acid in methanol has been shown to selectively cleave TES ethers while leaving TBDMS ethers intact. nih.govtandfonline.com This method is efficient and economical, avoiding the need for expensive catalysts. nih.govtandfonline.com

The following table summarizes conditions for the selective deprotection of TES ethers in the presence of TBDMS ethers:

| Reagent | Solvent | Conditions | Outcome | Reference |

| 5-10% Formic Acid | Methanol | Room Temperature, 2-3 hours | Selective deprotection of TES ether | nih.govtandfonline.com |

| 2-5% Formic Acid | Methylene Chloride | Room Temperature, 20-24 hours | Slower, but selective deprotection of TES ether | tandfonline.com |

| 10% Pd/C | Methanol or 95% Ethanol (B145695) | - | Selective deprotection of TES ether | tandfonline.com |

| Mesoporous silica (B1680970) MCM-41/MeOH | - | - | Selective deprotection of TES ether | tandfonline.com |

| IBX in DMSO | - | - | Selective deprotection of TES ether | tandfonline.com |

| 1-chloroethyl chloroformate | Methanol | - | Selective deprotection of TES ether | tandfonline.com |

The principle of orthogonal protection extends to the selective removal of silyl ethers in the presence of other acid-sensitive or base-sensitive functional groups. organic-chemistry.org For example, aryl silyl ethers can be deprotected in the presence of alkyl silyl ethers under specific conditions. scielo.brorganic-chemistry.orgresearchgate.net The choice of deprotection conditions, including the reagent, solvent, and temperature, is paramount in achieving the desired chemoselectivity.

Other Reactive Transformations Involving the Silicon Center

Oxidation Reactions of this compound Derivatives

The oxidation of organosilanes represents a direct route to the synthesis of silanols (R₃SiOH), which are valuable intermediates in organic synthesis. rsc.orgacs.org One of the prominent oxidation reactions involving silyl ethers is the Rubottom oxidation, which converts silyl enol ethers into the corresponding α-hydroxy carbonyl compounds using a peroxyacid. wikipedia.org

Recent advancements have focused on developing milder and more environmentally friendly oxidation methods. For instance, visible-light-driven oxidation of organosilanes to silanols has been achieved using a charge-transfer complex between sodium benzenesulfinate (B1229208) and molecular oxygen. rsc.org This method offers a facile approach to silanol (B1196071) and silyl ether products. rsc.org Another approach involves the use of gold nanoparticles as a catalyst for the oxidation of organosilanes with water as the oxidant under ambient conditions. rsc.org

Photocatalytic methods have also emerged as a powerful tool for organosilane oxidation. acs.org For example, plasmonic Au-TiO₂ can act as a highly active and selective photocatalyst for the oxidation of organosilanes to silanols, achieving high yields and selectivity under mild conditions. acs.org The proposed mechanism for this photocatalytic oxidation involves a hydrogen atom transfer from the organosilane to the catalyst surface, generating a silyl radical that then reacts to form the silanol. acs.org

The following table presents a selection of modern methods for the oxidation of organosilanes:

| Method | Oxidant | Catalyst | Key Features | Reference |

| Visible-light-driven | Molecular O₂ | Sodium benzenesulfinate | Photo-induced, charge-transfer complex | rsc.org |

| Nanoparticle-catalyzed | Water | Gold nanoparticles | Ambient conditions | rsc.org |

| Photocatalytic | - | Plasmonic Au-TiO₂ | High activity and selectivity | acs.org |

| Organocatalytic | H₂O₂ | 2,2,2-trifluoroacetophenone | Metal-free, excellent yields | acs.org |

Reduction Reactions of Silicon-Containing Moieties

Organosilicon hydrides are versatile reducing agents in organic synthesis, known for their mildness and functional group selectivity. organicreactions.org They are covalent compounds and typically require activation to exhibit their reducing properties. organicreactions.org The reactivity of organosilanes in reduction reactions can be finely tuned by modifying the steric and electronic properties of the substituents on the silicon atom. e-bookshelf.de

The reduction of various functional groups can be achieved using organosilanes in conjunction with appropriate catalysts. e-bookshelf.de For example, the combination of catalytic palladium(II) acetate (B1210297) and polymethylhydrosiloxane (B1170920) (PMHS) is effective for the reduction of aromatic nitro groups to amines. msu.edu These reductions are often high-yielding and tolerate a wide range of other functional groups. msu.edu

The Si-H bond is weakly polarized, with the hydrogen atom being hydridic in nature. gelest.com This allows organosilanes to act as a source of hydride in ionic hydrogenation reactions, typically in the presence of an acid or an organometallic catalyst. organicreactions.org The choice of the activator plays a crucial role in the selectivity of the reduction. e-bookshelf.de

Substitution Reactions with Various Nucleophiles

The silicon center in organosilanes is susceptible to nucleophilic attack, leading to substitution reactions. baranlab.org This reactivity is fundamental to many transformations in organosilicon chemistry. The Si-X bond (where X is a halogen) is significantly more reactive towards polar reagents than the corresponding C-X bond. shashwatpublication.com

A common example of nucleophilic substitution at silicon is the reaction of chlorosilanes with organomagnesium reagents (Grignard reagents) to form new silicon-carbon bonds. organic-chemistry.org Zinc-catalyzed versions of this reaction have been developed, offering a mild and efficient method for the synthesis of tetraorganosilanes. organic-chemistry.org These reactions can be performed on a large scale and tolerate a variety of functional groups. organic-chemistry.org

The mechanism of nucleophilic substitution at silicon can differ from that at carbon. libretexts.orgnih.gov While SN2 reactions at carbon proceed through a central transition state, reactions at silicon can involve a stable pentacoordinate intermediate. nih.gov The nature of the substituents on the silicon atom can influence the potential energy surface of the reaction. nih.gov

The following table provides an example of a catalyzed nucleophilic substitution at silicon:

| Substrate | Nucleophile | Catalyst | Product | Key Features | Reference |

| Chlorodimethylphenylsilane | p-tolylmagnesium bromide | ZnCl₂·TMEDA | Dimethyl(phenyl)(p-tolyl)silane | Mild conditions, high yield | organic-chemistry.org |

Intramolecular Hydrosilylation Phenomena

Hydrosilylation is the addition of a Si-H bond across an unsaturated bond, such as a carbon-carbon double or triple bond. wikipedia.org This reaction is a cornerstone of organosilicon chemistry and is typically catalyzed by transition metals, most notably platinum complexes. wikipedia.org The reaction can also occur intramolecularly, leading to the formation of cyclic organosilicon compounds.

The mechanism of metal-catalyzed hydrosilylation often follows the Chalk-Harrod mechanism, which involves the oxidative addition of the Si-H bond to the metal center, followed by alkene insertion and reductive elimination. wikipedia.org The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) can be controlled by the choice of catalyst and substrate. wikipedia.orgresearchgate.net

Intramolecular hydrosilylation is a powerful tool for the synthesis of cyclic structures. For example, the treatment of a homopropargyl alcohol with a disilazane, followed by intramolecular hydrosilylation, can lead to the formation of a cyclic azidosiloxane. sigmaaldrich.com This methodology has been applied in the synthesis of natural products. sigmaaldrich.com

The stereoselectivity of intramolecular hydrosilylation is also a key aspect, with the potential to generate multiple stereocenters in a single step. sigmaaldrich.com The choice of catalyst and reaction conditions can influence the stereochemical outcome of the cyclization.

Applications of Tert Butyl Methoxy Dimethylsilane in Complex Organic Synthesis

Hydroxyl Group Protection in Multi-Step Synthetic Sequences

The primary role of tert-butyl(methoxy)dimethylsilane in organic synthesis is to function as a silylating agent, converting alcohols into tert-butyldimethylsilyl ethers. This transformation effectively "protects" the hydroxyl group. The steric bulk imparted by the tert-butyl group provides considerable stability, shielding the oxygen atom from a wide range of reagents and reaction conditions that could otherwise lead to undesired transformations. highfine.com

A key advantage of the TBDMS protecting group is the ability to achieve selective protection or deprotection based on the steric environment of the hydroxyl group. Due to the significant steric hindrance of the TBDMS group, it reacts preferentially with less sterically hindered alcohols. This allows for the selective protection of primary alcohols in the presence of secondary or tertiary alcohols. highfine.com

Conversely, selective deprotection can also be achieved. For instance, primary TBDMS ethers can be cleaved under specific conditions while those on secondary and tertiary alcohols remain intact. organic-chemistry.org This chemoselectivity is crucial in complex molecules with multiple hydroxyl groups of varying reactivity, allowing chemists to unmask one alcohol for further reaction while others remain protected. enpress-publisher.com Methods using reagents like N-iodosuccinimide in methanol (B129727) or sodium tetrachloroaurate(III) dihydrate have been developed for the mild and selective deprotection of TBDMS ethers, even differentiating between aliphatic and phenolic TBDMS ethers. organic-chemistry.org

The TBDMS group is celebrated for its robustness and predictable reactivity, which forms the basis of its orthogonality with other protecting groups. harvard.edu Orthogonal protecting groups are pairs that can be removed under distinct conditions without affecting each other. harvard.edu TBDMS ethers are generally stable to a wide array of conditions, including basic, organometallic, and some reductive and oxidative conditions, under which many other protecting groups would be cleaved. organic-chemistry.org

Deprotection is typically accomplished under acidic conditions (e.g., acetic acid) or, more commonly, with a source of fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF) or hydrofluoric acid (HF). organic-chemistry.orgharvard.edu The high affinity of silicon for fluoride drives this cleavage. This specific removal strategy allows TBDMS groups to be used in concert with other protecting groups, such as benzyl (B1604629) (Bn) ethers (removed by hydrogenolysis) or certain ester groups (removed by hydrolysis), enabling complex, multi-step synthetic sequences. highfine.com

| Protecting Group System | Conditions for Stability | Conditions for Cleavage | Orthogonal Partner Examples |

| tert-Butyldimethylsilyl (TBDMS) | Basic (e.g., NaOH), Organometallic (e.g., Grignard), Hydrogenolysis (e.g., H₂, Pd/C) | Acidic (e.g., AcOH, HCl), Fluoride Ions (e.g., TBAF, HF-Pyridine) | Benzyl (Bn), Trityl (Tr), Fmoc |

| Benzyl (Bn) | Acidic, Basic, Fluoride Ions | Catalytic Hydrogenolysis (H₂, Pd/C) | TBDMS, Boc, Esters |

| Trityl (Tr) | Basic, Hydrogenolysis | Very Mild Acid (e.g., 1% TFA in DCM) | TBDMS, Benzyl, Fmoc |

| tert-Butoxycarbonyl (Boc) | Basic, Hydrogenolysis | Strong Acid (e.g., TFA) | TBDMS, Benzyl, Fmoc |

This table illustrates the principle of orthogonality, showcasing the distinct stability and cleavage conditions for TBDMS relative to other common protecting groups.

Contribution to the Synthesis of Biologically Active Molecules and Natural Products

The strategic use of this compound to install TBDMS protecting groups is a cornerstone of modern synthetic chemistry, particularly in the creation of molecules with important biological functions.

The synthesis of active pharmaceutical ingredients (APIs) often involves the construction of complex molecules through numerous steps. Protecting groups are indispensable in this process to ensure high yields and purity. The TBDMS group is frequently employed to protect hydroxyls during the synthesis of pharmaceutical intermediates. lookchem.com For example, it has been used in the synthesis of precursors for unnatural amino acids and hydroxylamine (B1172632) building blocks, which are vital components for creating novel peptide-based therapeutics through methods like the KAHA ligation. orgsyn.org Its reliability and well-understood reactivity make it a go-to choice in both academic and industrial pharmaceutical research. lookchem.compharmaffiliates.com

The total synthesis of natural products is one of the most significant challenges in organic chemistry, often requiring dozens of discrete chemical steps. The TBDMS protecting group plays a pivotal role in many such synthetic campaigns. A notable example is its application in the planned total synthesis of Galipeine, a tetrahydroquinoline alkaloid with demonstrated anti-malarial properties. kennesaw.edu In this strategy, a non-commercially available starting material, tert-butyl(5-(2-iodoethyl)-2-methoxyphenoxy)dimethylsilane, is synthesized to protect a phenolic hydroxyl group, enabling a key coupling reaction later in the sequence. kennesaw.edu The stability of the TBDMS ether is essential for it to withstand the reaction conditions required for subsequent transformations on other parts of the molecule.

| Target Molecule/Class | Role of TBDMS Protection | Reference |

| Galipeine Precursor | Protection of a phenolic hydroxyl group to allow for a subsequent key coupling reaction in the total synthesis of the anti-malarial alkaloid. | kennesaw.edu |

| Unnatural Amino Acids | Protection of a hydroxylamine intermediate (tert-butyl (tert-butyldimethylsilyl)oxycarbamate) for use in enantioselective synthesis pathways. | orgsyn.org |

| Piperidine Alkaloids | Protection of hydroxyl groups on intermediates, enabling subsequent reactions like oxidative cleavage and cyclization to form the final alkaloid structures. | orgsyn.org |

Stereoselective Transformations Facilitated by this compound

While this compound is not itself a chiral reagent, its application as a protecting group is frequently a critical enabler of stereoselective transformations. By masking a reactive hydroxyl group, the resulting bulky TBDMS ether can exert significant steric influence on adjacent reaction centers, directing the approach of reagents to a specific face of the molecule and thereby controlling the stereochemical outcome of a reaction.

For instance, in organocatalyzed aldol (B89426) reactions, which are powerful methods for creating new carbon-carbon bonds with high stereocontrol, the substrates often contain protecting groups. nih.gov The presence of a TBDMS group can influence the diastereoselectivity of the reaction by modifying the steric environment of the reacting components. In the total synthesis of complex molecules, such as certain alkaloids or polyketides, the stereochemistry of multiple chiral centers is often set in a sequential manner. The strategic placement and removal of a TBDMS group can be essential to revealing a reactive site at the correct moment or to sterically guide a hydrogenation, epoxidation, or other stereoselective addition reaction, ensuring the desired isomer is formed.

Influence of Steric Bulk on Diastereoselective and Enantioselective Processes

The substantial steric hindrance provided by the tert-butyldimethylsilyl (TBDMS) group, which is introduced using reagents like this compound, is a critical factor in controlling the stereochemical outcome of reactions. This steric bulk can effectively direct the approach of incoming reagents, leading to high levels of diastereoselectivity and enantioselectivity in a variety of transformations.

The principle of using steric hindrance to control stereoselectivity is well-established in organic chemistry. rsc.orgoregonstate.edu The large tert-butyl group on the silicon atom restricts the possible conformations of the silyl-protected molecule and blocks certain faces from attack by reagents. This directing effect is crucial in asymmetric synthesis, where the formation of a specific stereoisomer is desired. For instance, in reactions involving chiral substrates, the TBDMS group can enhance the inherent facial bias of the molecule, leading to higher stereochemical control.

Research has shown that the tert-butyldimethylsilyl group can act as a sterically directing group, influencing the enantioselectivity of reactions. nih.gov In some cases, the removal of sterically demanding groups, such as the tert-butyl group, can even reverse the selectivity for binding single enantiomers in certain catalytic processes. rsc.org The interplay of steric and electronic effects is paramount, and while steric repulsion has long been considered a key determinant of enantioselectivity, recent studies also highlight the significant role of London dispersion interactions. researchgate.net The strategic placement of a bulky silyl (B83357) protecting group can therefore be a powerful tool for chemists to achieve high levels of stereocontrol in complex synthetic sequences. nih.gov

Examples in Stereoselective Allylic Reactions

The utility of the tert-butyldimethylsilyl group in directing stereoselective reactions is particularly evident in the realm of allylic functionalization. The steric bulk of the TBDMS ether can influence the facial selectivity of reactions at the double bond, leading to the preferential formation of one diastereomer over another.

For example, in the context of synthesizing complex molecules, the stereochemistry of an allylic alcohol can be effectively relayed to a new stereocenter through reactions such as epoxidation or dihydroxylation. The TBDMS protecting group on the alcohol directs the incoming reagent to the less hindered face of the double bond, thereby establishing the stereochemistry of the newly formed stereocenters with high fidelity.

While specific examples directly employing this compound in published literature for stereoselective allylic reactions can be intricate to isolate, the principle is a cornerstone of modern synthetic strategy. The use of bulky silyl ethers, including those derived from this compound, is a common tactic to control the stereochemical outcome of reactions involving allylic systems.

Integration into Advanced Synthetic Methodologies

The utility of this compound extends beyond its role as a simple protecting group. It is a key component in a range of advanced synthetic methodologies that are central to various fields of chemical science.

Utilization in Polymer Chemistry and Materials Science

In the fields of polymer chemistry and materials science, this compound and related silyl ethers are employed for the synthesis of well-defined polymers and functional materials. lookchem.com The silylation of monomers or polymer backbones can be used to modify the properties of the resulting materials, such as their solubility, thermal stability, and surface characteristics.

The introduction of the tert-butyldimethylsilyl group can, for instance, enhance the hydrophobicity of a polymer. Furthermore, the ability to selectively deprotect the silyl ether under specific conditions allows for post-polymerization modification, enabling the introduction of other functional groups and the creation of materials with tailored properties for specific applications, including coatings and adhesives. lookchem.com

Table 1: Applications in Polymer and Materials Science

| Application Area | Role of this compound |

| Polymer Synthesis | As a protecting group for hydroxyl functionalities in monomers. |

| Surface Modification | To modify the surfaces of biomolecules and other materials. |

| Specialty Chemicals | Used in the creation of specialty chemicals for coatings and adhesives. lookchem.com |

Applications in Oligonucleotide and Peptide Synthesis

The synthesis of biopolymers such as oligonucleotides and peptides requires a robust and orthogonal protecting group strategy to ensure the correct sequence and stereochemistry of the final product. The tert-butyldimethylsilyl group is a valuable tool in this context, particularly for the protection of hydroxyl groups in the sugar moieties of nucleotides and the side chains of amino acids.

In oligonucleotide synthesis, the protection of the 2'-hydroxyl group of the ribose sugar is crucial to prevent side reactions during the phosphoramidite (B1245037) coupling steps. While not always the primary choice, the TBDMS group offers a level of stability that can be advantageous in certain synthetic schemes. Research has explored various protecting groups for this purpose, and the choice often depends on the specific requirements of the synthesis. nih.gov

Similarly, in peptide synthesis, the hydroxyl-containing side chains of amino acids like serine, threonine, and tyrosine must be protected. The TBDMS group provides effective protection under the conditions of peptide coupling and can be removed without compromising the integrity of the peptide chain.

Role in the Synthesis of Silyl Enol Ethers and Silyl Ketene (B1206846) Acetals

This compound serves as a precursor for the in-situ generation of more reactive silylating agents, such as silyl triflates, which are then used to form silyl enol ethers and silyl ketene acetals. These silyl enol ethers and silyl ketene acetals are highly versatile intermediates in organic synthesis, acting as enolate equivalents in a wide range of carbon-carbon bond-forming reactions. wikipedia.org

The formation of silyl enol ethers from ketones or aldehydes can be controlled to yield either the kinetic or thermodynamic product depending on the reaction conditions. wikipedia.org These intermediates can then undergo a variety of transformations, including aldol reactions, Michael additions, and cycloadditions. orgsyn.orgresearchgate.net

Silyl ketene acetals, derived from esters, are similarly reactive and are widely used in stereoselective aldol reactions and other carbon-carbon bond-forming processes. The steric bulk of the tert-butyldimethylsilyl group can play a significant role in controlling the stereochemical outcome of these reactions, leading to the formation of products with high levels of diastereoselectivity. researchgate.netorganic-chemistry.org

Analytical and Spectroscopic Characterization in Research of Tert Butyl Methoxy Dimethylsilane Derivatives

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopy is the cornerstone for the routine analysis of silylated compounds, providing detailed information on molecular structure, connectivity, and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of tert-butyldimethylsilyl-protected compounds.

¹H NMR: The proton NMR spectrum of a TBDMS-protected compound displays highly characteristic signals. The nine protons of the tert-butyl group typically appear as a sharp singlet at approximately 0.9 ppm, while the six protons of the two silicon-attached methyl groups appear as another sharp singlet around 0.1 ppm. rsc.org For instance, in the spectrum of 2-((tert-butyldimethylsilyl)oxy)ethane-1-thiol, the tert-butyl protons ((CH₃)₃-C-) resonate at 0.89 ppm and the dimethylsilyl protons ((CH₃)₂-Si-) are observed at 0.07 ppm. rsc.org These distinct, upfield signals are often in a clean region of the spectrum, providing unambiguous evidence of the TBDMS group's presence.

¹³C NMR: In carbon NMR, the TBDMS group also gives rise to characteristic resonances. The quaternary carbon of the tert-butyl group is typically found around 18 ppm, with the methyl carbons of the same group appearing near 26 ppm. rsc.org The dimethylsilyl carbons are the most shielded, resonating significantly upfield, often at negative chemical shifts (e.g., -5 to -6 ppm). rsc.org For example, the ¹³C NMR spectrum of 2-((tert-butyldimethylsilyl)oxy)ethane-1-thiol shows signals at 24.76 ppm for the tert-butyl methyls ((C H₃)₃-C-), 17.28 ppm for the quaternary carbon ((CH₃)₃-C -), and -6.12 ppm for the silicon-bound methyls ((C H₃)₂-Si-). rsc.org

²⁹Si NMR: While less common in routine analysis, ²⁹Si NMR provides direct information about the silicon environment. The chemical shift of the silicon atom is sensitive to the substituents attached to it. nih.gov

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts (ppm) for the TBDMS Group

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| (CH₃)₃-C- | ~0.9 | ~25-26 |

| (CH₃)₃-C - | - | ~18 |

| (CH₃)₂-Si- | ~0.1 | ~ -5 |

Data sourced from representative compounds. rsc.org

Mass spectrometry, often coupled with chromatographic separation, is a primary technique for determining the molecular weight and fragmentation patterns of silylated derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is exceptionally well-suited for the analysis of volatile and thermally stable TBDMS derivatives. nih.gov Silylation is a common derivatization strategy in metabolomics and other fields to make non-volatile compounds like alcohols, acids, and amines amenable to GC analysis. nih.govrsc.org The electron impact (EI) mass spectra of TBDMS derivatives are characterized by specific fragmentation patterns. A prominent and often base peak in the spectrum is the fragment resulting from the loss of the tert-butyl group, [M-57]⁺. sigmaaldrich.com This M-C₄H₉ fragment is a diagnostic ion for the presence of a TBDMS group. sigmaaldrich.com Other common fragments include [M-15]⁺ from the loss of a methyl group. sigmaaldrich.com For the parent compound, tert-butyl(methoxy)dimethylsilane, the GC-MS spectrum shows a top peak at m/z 89. nih.gov

Infrared (IR) spectroscopy is a rapid and effective method for confirming the silylation of an alcohol. The key diagnostic feature is the disappearance of the broad O-H stretching band of the starting alcohol (typically found around 3200-3600 cm⁻¹) and the appearance of strong new bands corresponding to the Si-O-C linkage of the resulting silyl (B83357) ether. wikipedia.orggelest.com

The TBDMS group itself has several characteristic IR absorptions:

Si-CH₃: A strong, sharp band is consistently observed at approximately 1260 cm⁻¹. gelest.com

Si-O-C stretch: Strong bands associated with the Si-O-C asymmetric stretch typically appear in the 1080-1130 cm⁻¹ region.

Si-CH₃ rocking: One or more strong bands are present in the 780-840 cm⁻¹ range, which are characteristic of the (CH₃)₂Si group. gelest.com

The presence of these bands, coupled with the absence of the alcohol's O-H stretch, provides strong evidence for the formation of the tert-butyldimethylsilyl ether derivative. rsc.orggelest.com

Application of Chiral Silylation Reagents for Absolute Configuration Determination by NMR Spectroscopy

Determining the absolute stereochemistry of chiral alcohols is a critical task in natural product synthesis and medicinal chemistry. One powerful NMR-based method involves derivatization with a chiral reagent to form diastereomers, which, unlike enantiomers, are distinguishable by NMR spectroscopy. acs.orgresearchgate.net

While this compound is achiral, its derivatives often contain stereogenic centers. Chiral silylating reagents can be used to determine the absolute configuration of chiral alcohols. acs.orgnih.gov This methodology involves reacting the chiral alcohol with a chiral chlorosilane. The resulting diastereomeric silyl ethers exhibit distinct ¹H NMR spectra, allowing for the determination of enantiomeric excess and, by comparing with standards, the absolute configuration. nih.govacs.org This approach is particularly valuable for labile alcohols that may be incompatible with other derivatization methods, and it can be performed on a microscale. acs.org The easily removable nature of the silyl group, such as the TBDMS group, can also play a role in strategies for synthesizing axially chiral compounds, acting as a sterically directing group to achieve high enantioselectivity. nih.gov

X-ray Crystallography for Definitive Molecular Structure Determination of Derivatives

While spectroscopic methods provide a wealth of structural information, single-crystal X-ray crystallography offers the most definitive and unambiguous determination of a molecule's three-dimensional structure, including absolute stereochemistry. For derivatives of this compound that are crystalline, this technique can provide precise bond lengths, bond angles, and conformational details. nih.gov

Future Research Directions and Perspectives in Tert Butyl Methoxy Dimethylsilane Chemistry

Development of Novel Silylating Agents with Tunable Reactivity and Enhanced Selectivity

The quest for silylating agents with finely tuned reactivity and superior selectivity is a central theme in modern organic synthesis. While tert-butyl(methoxy)dimethylsilane is a valuable reagent, the development of new analogs is crucial for expanding the synthetic chemist's toolkit. Future research will likely focus on modifying the substituents on the silicon atom to control steric and electronic properties, thereby influencing the agent's reactivity and its ability to selectively protect specific functional groups within complex molecules.

One promising avenue is the synthesis of silylating agents with more complex and sterically demanding groups than the tert-butyl group. For instance, the incorporation of bulky substituents can provide exceptional protection for sensitive alcohols, a critical requirement in the total synthesis of natural products like terpenoids. The development of chiral silylating reagents and catalysts that facilitate the enantioselective silylation of hydroxyl groups is another area of active research. researchgate.net These advancements are transforming silyl (B83357) ether formation from a simple protection strategy into a powerful method for achieving enantioselective functionalization. researchgate.net

Interactive Table: Comparison of Silylating Agent Properties

| Silylating Agent | Key Properties | Primary Applications |

|---|---|---|

| This compound | Moderate steric bulk, stable under basic conditions. | General protection of hydroxyl groups. |

| tert-Butyl[(4-iodophenyl)methoxy]dimethylsilane | Electron-withdrawing iodine enhances electrophilicity. | Intermediate in drug synthesis, suitable for cross-coupling reactions. |

Exploration of Catalytic Applications for Organosilicon Compounds in Green Chemistry

The principles of green chemistry, which emphasize waste reduction and the use of environmentally benign processes, are increasingly influencing the direction of chemical research. bio-conferences.org Organosilicon compounds are at the forefront of this movement, with significant potential as catalysts and as components of more sustainable synthetic routes. researchgate.netresearchgate.net Future research will focus on harnessing the unique properties of silicon-based compounds to develop novel catalytic systems that minimize environmental impact. bio-conferences.org

A key area of interest is the use of organosilicon compounds in catalytic processes that avoid the use of stoichiometric and often hazardous reagents. bio-conferences.org For example, the development of iron-catalyzed dicarbofunctionalization of enol silyl ethers represents a significant step towards more sustainable C-C bond formation. nih.gov This method utilizes an earth-abundant metal and allows for the selective formation of complex molecules under mild conditions. nih.gov Furthermore, the use of biocatalysts, such as enzymes engineered to perform reactions on silicon-containing compounds, offers a promising avenue for developing highly selective and environmentally friendly synthetic methods. nih.gov Research in this area is exploring the use of enzymes to catalyze the formation of Si-O and even Si-C bonds, which could revolutionize the synthesis of organosilicon compounds. nih.gov

Advanced Mechanistic Studies and Computational Chemistry Approaches to Silyl Ether Transformations

A deeper understanding of the mechanisms governing silyl ether transformations is essential for the rational design of new reagents and catalysts. Future research will increasingly rely on a combination of advanced experimental techniques and computational chemistry to elucidate the intricate details of these reactions.

Mechanistic studies involving techniques like kinetic analysis and isotopic labeling can provide valuable insights into reaction pathways. For instance, understanding the stereochemical course of Si-O bond formation is crucial for developing enantioselective silylation reactions. researchgate.net Computational studies, such as density functional theory (DFT) calculations, can complement experimental findings by providing detailed information about transition states and reaction intermediates. nih.gov These computational models can help to rationalize observed reactivity and selectivity, and to predict the behavior of new, yet-to-be-synthesized silylating agents and catalysts. researchgate.net The synergy between experimental and computational approaches will be instrumental in unraveling the mechanisms of complex transformations, such as the radical Brook rearrangement and carbene-induced C-H insertion reactions involving silyl ethers. researchgate.net

Expansion of Synthetic Utility in Emerging Fields (e.g., flow chemistry, high-throughput synthesis)

The integration of silylating agents like this compound into emerging technologies such as flow chemistry and high-throughput synthesis is set to accelerate the pace of chemical discovery and process development. morressier.compurdue.edu These automated platforms offer significant advantages over traditional batch synthesis, including enhanced reaction control, improved safety, and the ability to rapidly screen a large number of reaction conditions. purdue.eduyoutube.com

Flow chemistry, with its superior heat and mass transfer capabilities, is particularly well-suited for reactions that are difficult to control in batch, such as highly exothermic or fast reactions. youtube.com The use of this compound and other silylating agents in continuous flow systems can enable the safe and efficient production of complex molecules and pharmaceutical intermediates. purdue.edu High-throughput experimentation (HTE) platforms, often coupled with rapid analytical techniques like mass spectrometry, allow for the screening of thousands of reactions in a short period. morressier.compurdue.edu This technology is invaluable for optimizing reaction conditions and for discovering novel transformations involving organosilicon compounds. purdue.edu The application of these advanced synthetic tools will undoubtedly expand the utility of silyl ethers in both academic research and industrial applications. morressier.com

Design of Silicon-Based Reagents for Specific Biological and Materials Science Applications

The versatility of organosilicon compounds extends beyond their role as protecting groups and reaction intermediates. Future research will increasingly focus on the design of silicon-based reagents with specific functionalities tailored for applications in biological research and materials science. researchgate.net

In the biological realm, silylating agents can be used to modify the surfaces of biomolecules, enabling new strategies for drug delivery and diagnostics. nih.gov For example, silica (B1680970) nanoparticles derived from organosilicon precursors are being explored as platforms for the controlled release of therapeutic agents. researchgate.net The development of silicon-based reagents that can be incorporated into bioactive molecules is another promising area of research.

In materials science, the unique properties of silicon-containing polymers, such as thermal stability and hydrolytic degradability, make them attractive for a wide range of applications. mdpi.com Poly(silyl ether)s (PSEs), for instance, are a class of degradable polymers that can be synthesized via environmentally friendly methods. mdpi.com Future research will focus on developing new synthetic routes to these materials and on tailoring their properties for specific applications, such as coatings, adhesives, and advanced ceramics. mdpi.comlookchem.com The design of novel silicon-based monomers and cross-linking agents will be crucial for creating new materials with enhanced performance characteristics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.